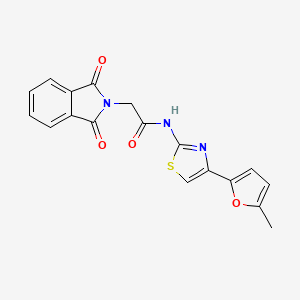

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide

Description

This compound features a 1,3-dioxoisoindoline moiety linked via an acetamide bridge to a thiazole ring substituted with a 5-methylfuran-2-yl group. The 1,3-dioxoisoindoline group is an electron-withdrawing phthalimide derivative, which may enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding or π-π stacking.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4S/c1-10-6-7-14(25-10)13-9-26-18(19-13)20-15(22)8-21-16(23)11-4-2-3-5-12(11)17(21)24/h2-7,9H,8H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTYDYYYIGKMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with primary amines.

Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Furan Ring Introduction: The furan ring can be introduced through the cyclization of 1,4-dicarbonyl compounds.

Final Coupling: The final step involves coupling the isoindolinone, thiazole, and furan moieties through amide bond formation using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoindolinone moiety can be reduced to isoindoline.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or KMnO4 can be used.

Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Isoindoline derivatives.

Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Overview

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in various fields of scientific research, particularly medicinal chemistry. Its unique structural features suggest potential applications in drug development, particularly as inhibitors of specific enzymes and in anticancer therapies.

Anticancer Activity

Research indicates that derivatives of isoindoline compounds, including those similar to this compound, exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the synthesis of related compounds as potential inhibitors of lipoxygenase enzymes, which are implicated in cancer progression. The cytotoxic effects were evaluated in three different cancerous cell lines, demonstrating promising results .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes such as lipoxygenases. These enzymes are involved in the metabolism of arachidonic acid and play a role in inflammatory responses and cancer progression. The inhibition of lipoxygenase by isoindoline derivatives suggests a potential therapeutic pathway for treating inflammatory diseases and cancers .

Synthesis and Structural Studies

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. Structural characterization through techniques like X-ray crystallography provides insights into the molecular geometry and bonding interactions, which are crucial for understanding its reactivity and biological activity .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related acetamide-thiazole derivatives:

*Molecular weight estimated based on and .

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- The target compound’s 5-methylfuran-2-yl group on the thiazole may confer distinct electronic and steric properties compared to bulkier aryl groups (e.g., phenyl, coumarin) in other derivatives. For instance, coumarin-linked thiazoles () exhibit α-glucosidase inhibition, suggesting that electron-rich aromatic systems enhance binding to this enzyme .

- Piperazine-substituted acetamides () demonstrate anti-inflammatory activity via MMP inhibition, likely due to the basic nitrogen in piperazine facilitating interactions with enzymatic active sites .

Synthetic Routes :

- Most analogs (e.g., ) are synthesized via nucleophilic substitution of chloroacetamide intermediates with heterocyclic amines or aryl groups under reflux conditions. The target compound likely follows a similar pathway, though the furan-thiazole coupling step may require optimized conditions to avoid side reactions.

Physicochemical Properties: The 1,3-dioxoisoindoline moiety in the target compound increases molecular rigidity and polarity compared to flexible alkylamino or piperazine substituents (). This could improve crystallinity, as seen in related phthalimide derivatives with high melting points (>250°C) .

Spectroscopic Validation :

- IR and NMR data for analogs (e.g., ’s compound 5: IR 1715 cm⁻¹ for carbonyl; δ 11.86 ppm for thiazole NH) confirm acetamide and heterocyclic motifs. The target compound’s spectral profile would similarly feature characteristic carbonyl (1700–1750 cm⁻¹) and aromatic proton signals .

Biological Activity

Introduction

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide, identified by its CAS number 1446516-36-4, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 298.29 g/mol. The structure includes a dioxoisoindoline moiety and a thiazole ring substituted with a furan derivative, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.29 g/mol |

| LogP | 1.829 |

| Polar Surface Area (PSA) | 79.62 Ų |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isoindoline derivatives with thiazole and furan components under controlled conditions to yield the desired acetamide structure. The synthetic pathway may include steps such as condensation reactions and cyclization processes.

Antimicrobial Activity

Research has indicated that derivatives of compounds containing the dioxoisoindoline structure exhibit significant antimicrobial properties. A study evaluating various dioxolane derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Dioxolane Derivative 1 | Staphylococcus aureus | 625 |

| Dioxolane Derivative 2 | Pseudomonas aeruginosa | 1250 |

| Dioxolane Derivative 3 | Enterococcus faecalis | 625 |

Cytotoxicity Studies

In vitro studies involving cancer cell lines have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cells. For instance, analogs have shown inhibition of melanin production in B16F10 cells without significant cytotoxicity at lower concentrations .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analog 1 | B16F10 | >20 |

| Analog 2 | B16F10 | <2.5 |

| Analog 3 | B16F10 | >20 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is crucial for melanin synthesis .

- Modulation of Cytokine Production : Isoindole-imide compounds have been reported to modulate the production of pro-inflammatory cytokines like TNF-alpha and IL-1, suggesting potential anti-inflammatory properties .

- Antioxidant Activity : Some studies indicate that these compounds may also exhibit antioxidant properties, contributing to their overall biological efficacy.

Case Studies and Research Findings

Recent research has focused on the pharmacological profiles of isoindole derivatives, revealing their potential in treating various diseases, including cancers and inflammatory disorders. For example, compounds with similar structures have been evaluated for their ability to reduce tumor growth in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.